3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine
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Overview
Description
3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenolysis of 3-(trifluoromethyl)pyridine, which can then be further reacted to introduce the propylamine group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of vapor-phase reactions and catalytic processes to ensure high yields and purity. The use of advanced catalysts and optimized reaction conditions helps in reducing production costs and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines .
Scientific Research Applications
3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: A precursor in the synthesis of 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine.
6-(Trifluoromethyl)pyridin-3-ol: Another compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a trifluoromethyl group, a pyridine ring, and a propylamine chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-4-3-7(6-14-8)2-1-5-13/h3-4,6H,1-2,5,13H2 |
InChI Key |
CCGZLLHSMKCQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCCN)C(F)(F)F |
Origin of Product |
United States |
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